molecular formula C16H16O2 B7836120 Methyl 3-(4-ethylphenyl)benzoate

Methyl 3-(4-ethylphenyl)benzoate

Cat. No.: B7836120
M. Wt: 240.30 g/mol
InChI Key: ITVCKBYOHRUJPB-UHFFFAOYSA-N
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Description

Methyl 3-(4-ethylphenyl)benzoate is an aromatic ester characterized by a benzoate core substituted at the 3-position with a 4-ethylphenyl group. Its molecular formula is C₁₆H₁₆O₂ (molecular weight: ~244.29 g/mol), with the ethyl group enhancing lipophilicity compared to simpler benzoates. This compound is utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

methyl 3-(4-ethylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-12-7-9-13(10-8-12)14-5-4-6-15(11-14)16(17)18-2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVCKBYOHRUJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Methyl 3-(4-ethylphenyl)benzoate finds applications in various fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biochemical studies to understand enzyme-substrate interactions.

  • Medicine: It has potential use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 3-(4-ethylphenyl)benzoate exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between Methyl 3-(4-ethylphenyl)benzoate and related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
This compound C₁₆H₁₆O₂ 4-ethylphenyl (C3) 244.29 Enhanced lipophilicity; used in intermediate synthesis
Methyl 3-(4-methoxyphenyl)benzoate C₁₅H₁₄O₃ 4-methoxyphenyl (C3) 242.27 Methoxy group increases electron density; potential solubility in polar solvents
Methyl 4-fluoro-3-(4-methylphenyl)benzoate C₁₅H₁₃FO₂ 4-methylphenyl (C3), fluorine (C4) 244.26 Fluorine enhances electronegativity; may improve metabolic stability
Methyl 3-(4-chlorophenyl)propanoate C₁₁H₁₃ClO₂ 4-chlorophenyl (C3) 212.67 Chlorine increases steric bulk; common in agrochemical intermediates
3-Methylphenyl 4-methoxybenzoate C₁₅H₁₄O₃ 4-methoxy (benzoate), 3-methyl (phenyl) 242.27 Dual substituents alter steric and electronic profiles
2.1 Structural and Electronic Differences
  • Substituent Effects: Ethyl (this compound): The ethyl group provides moderate hydrophobicity, favoring lipid bilayer penetration in biological systems. Methoxy (Methyl 3-(4-methoxyphenyl)benzoate): The methoxy group donates electron density via resonance, increasing solubility in polar solvents like methanol or ethanol .
  • Positional Isomerism :
    Substituent positioning significantly impacts reactivity. For example, this compound’s para-ethyl group on the phenyl ring contrasts with meta-substituted analogs like Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate, where substituents influence hydrogen-bonding capacity .

2.3 Physicochemical Properties
  • Lipophilicity : Ethyl and methyl groups increase logP values compared to hydroxy or methoxy analogs, impacting pharmacokinetics.
  • Thermal Stability : Aromatic esters generally exhibit high melting points (>100°C), though exact data for this compound are unreported. Fluorinated derivatives may show higher stability due to strong C-F bonds .

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